molecular formula C18H18F3N5S B6467869 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 2640830-56-2

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B6467869
CAS No.: 2640830-56-2
M. Wt: 393.4 g/mol
InChI Key: VSVHMRQFXGNMFI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a diazepane ring, and a benzothiazole ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Diazepanes are seven-membered heterocyclic compounds containing nitrogen. Benzothiazoles consist of a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions on the molecule. For example, the pyrimidine ring might undergo reactions similar to other pyrimidines, such as substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

Target of Action

The compound “2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole” is a derivative of pyrimidine . Pyrimidine derivatives are known to be used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . Therefore, the primary targets of this compound could be the enzymes or proteins involved in the fungal cell wall synthesis or other vital processes of the fungal cells.

Mode of Action

These compounds typically interact with their targets by binding to the active sites of enzymes or proteins, thereby inhibiting their function and leading to the death of the fungal cells .

Biochemical Pathways

The affected biochemical pathways would likely involve the synthesis of essential components of the fungal cell. By inhibiting the enzymes or proteins involved in these pathways, the compound prevents the growth and proliferation of the fungal cells .

Pharmacokinetics

Like other pyrimidine derivatives, it is expected to have good bioavailability and be metabolized by the liver before being excreted .

Result of Action

The result of the compound’s action would be the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the fungal cells, leading to their death .

Action Environment

The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, extreme pH or temperature conditions could potentially affect the stability and efficacy of the compound. Additionally, the presence of other substances could either enhance or inhibit its action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied .

Properties

IUPAC Name

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5S/c1-2-13-15(21)17(23-10-22-13)25-4-3-5-26(7-6-25)18-24-16-12(20)8-11(19)9-14(16)27-18/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVHMRQFXGNMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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